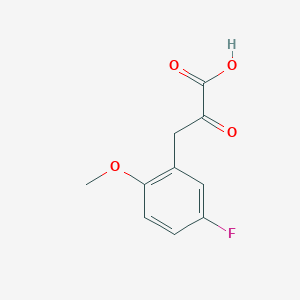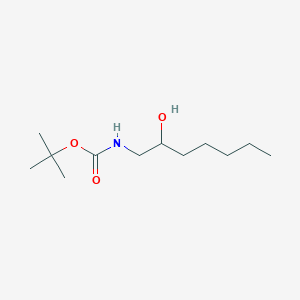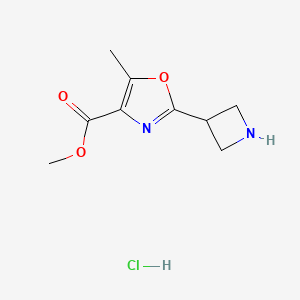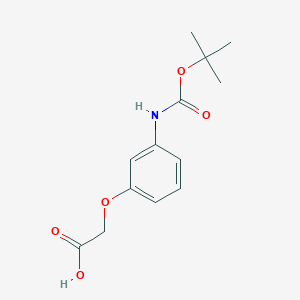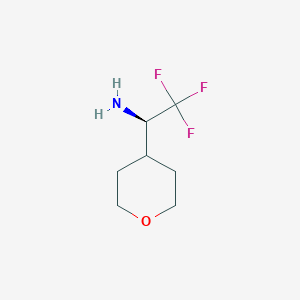![molecular formula C17H14N2O5S B13577363 2-oxo-N-[(4-sulfamoylphenyl)methyl]-2H-chromene-3-carboxamide](/img/structure/B13577363.png)
2-oxo-N-[(4-sulfamoylphenyl)methyl]-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-oxo-N-[(4-sulfamoylphenyl)methyl]-2H-chromene-3-carboxamide is a synthetic compound known for its diverse applications in medicinal chemistry. It is characterized by the presence of a chromene core, a sulfamoylphenyl group, and a carboxamide moiety. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-[(4-sulfamoylphenyl)methyl]-2H-chromene-3-carboxamide typically involves the reaction of coumarin derivatives with sulfanilamide. One common method includes the condensation of coumarin-3-carboxylic acid with sulfanilamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
化学反応の分析
Types of Reactions
2-oxo-N-[(4-sulfamoylphenyl)methyl]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its anticancer activity, particularly against breast cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-oxo-N-[(4-sulfamoylphenyl)methyl]-2H-chromene-3-carboxamide involves the inhibition of specific enzymes and pathways. For instance, it has been shown to inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in certain cancer cells. This inhibition disrupts the pH regulation within the tumor microenvironment, leading to reduced cell proliferation and increased apoptosis .
類似化合物との比較
Similar Compounds
2-methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl]benzene-1-sulfonamide: Known for its anti-inflammatory properties.
1-(2-methyl-5-nitrophenyl)-5-oxo-N-(3-sulfamoylphenyl)pyrrolidine-3-carboxamide: Exhibits significant antibacterial activity.
Uniqueness
2-oxo-N-[(4-sulfamoylphenyl)methyl]-2H-chromene-3-carboxamide stands out due to its dual antimicrobial and anticancer activities. Its ability to inhibit carbonic anhydrase IX selectively makes it a promising candidate for targeted cancer therapy .
特性
分子式 |
C17H14N2O5S |
|---|---|
分子量 |
358.4 g/mol |
IUPAC名 |
2-oxo-N-[(4-sulfamoylphenyl)methyl]chromene-3-carboxamide |
InChI |
InChI=1S/C17H14N2O5S/c18-25(22,23)13-7-5-11(6-8-13)10-19-16(20)14-9-12-3-1-2-4-15(12)24-17(14)21/h1-9H,10H2,(H,19,20)(H2,18,22,23) |
InChIキー |
XFYVUTWRZYOMNA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]piperidine](/img/structure/B13577288.png)
![6-Bromo-2-(difluoromethyl)benzo[b]thiophene](/img/structure/B13577290.png)
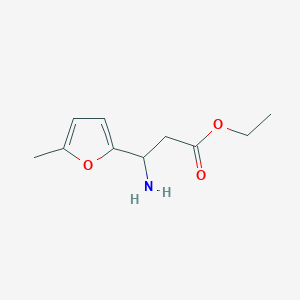
![(2R,5S)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13577296.png)

